molecular formula C18H19Cl2NO5 B376998 2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate CAS No. 169158-28-5

2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate

Cat. No.: B376998
CAS No.: 169158-28-5
M. Wt: 400.2g/mol
InChI Key: PRWWGGNUCSSALR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate typically involves the reaction of 3,5-dichloropyridin-2-ol with 4-(2-ethoxyethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

169158-28-5

Molecular Formula

C18H19Cl2NO5

Molecular Weight

400.2g/mol

IUPAC Name

2-ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H19Cl2NO5/c1-3-23-8-9-24-18(22)12(2)25-14-4-6-15(7-5-14)26-17-16(20)10-13(19)11-21-17/h4-7,10-12H,3,8-9H2,1-2H3

InChI Key

PRWWGGNUCSSALR-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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